![molecular formula C19H25Cl2N5OS B2497214 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1329871-93-3](/img/structure/B2497214.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
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Description
This compound belongs to a class of chemicals that includes various heterocyclic components such as pyrazole, thiazole, and chlorobenzene groups. These structural motifs are common in molecules designed for pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions starting with heterocyclic precursors. For instance, reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea in dimethylformamide lead to complex rearrangements and cyclization events, showcasing the intricate steps involved in synthesizing these heterocyclic compounds (Ledenyova et al., 2018).
Molecular Structure Analysis
Molecular structures of such compounds are typically characterized using techniques like X-ray crystallography, revealing details about the arrangement of atoms and the stereochemistry. For example, the structure of related N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides was confirmed, emphasizing the importance of structural analysis in understanding these molecules' chemical nature (Ledenyova et al., 2018).
Scientific Research Applications
Chemical Synthesis and Reactivity
- Innovative Reaction Mechanisms: The study by Ledenyova et al. explores the unexpected reaction mechanisms of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement and N-formylation, showcasing the complex reactivity of related pyrazole derivatives (Ledenyova et al., 2018).
Biological Activities
- Antimicrobial Properties: Basavarajaiah and Mruthyunjayaswamy synthesized substituted-thiazole-2-semicarbazides and its derivatives, demonstrating antimicrobial activities, which could suggest potential applications for the target compound in developing new antimicrobial agents (Basavarajaiah & Mruthyunjayaswamy, 2008).
- Antibacterial Agents: Palkar et al. designed and synthesized novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating the therapeutic potential of pyrazole derivatives in antibacterial drug development (Palkar et al., 2017).
Structural Analysis and Characterization
- X-ray Crystallography and Spectroscopy: The work by Pons et al. on the synthesis and characterization of Pd(II) and Pt(II) complexes with didentate ligands offers insights into the structural properties of pyrazole derivatives, contributing to the understanding of their reactivity and potential applications (Pons et al., 2010).
properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5OS.ClH/c1-5-24(6-2)9-10-25(18(26)16-11-13(3)23(4)22-16)19-21-15-8-7-14(20)12-17(15)27-19;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXTJDWDNOMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)C3=NN(C(=C3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride |
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